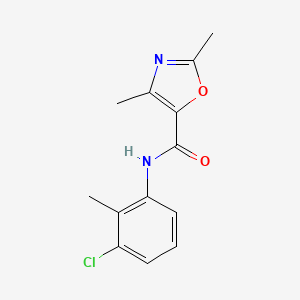

N-(3-chloro-2-methylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide

Description

N-(3-chloro-2-methylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide is a heterocyclic carboxamide derivative featuring a 1,3-oxazole core substituted with methyl groups at positions 2 and 2. The carboxamide moiety is attached to a 3-chloro-2-methylphenyl group, which contributes to its steric and electronic profile.

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2/c1-7-10(14)5-4-6-11(7)16-13(17)12-8(2)15-9(3)18-12/h4-6H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKWDLODGYFAZPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=C(N=C(O2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Van Leusen Oxazole Synthesis

This method utilizes TosMIC (p-toluenesulfonylmethyl isocyanide) for cyclocondensation:

Ethyl 5-chloro-4-formyl-pyrrole-3-carboxylate + TosMIC → Oxazole intermediate

Reaction conditions:

Triphosgene-Mediated Cyclization

Alternative approach using carbodiimide chemistry:

4-Bromo-2-(cyclopropylamino)-3-methylbenzoic acid + Triphosgene → Oxazole carboxylate

Key parameters:

Hydrolysis of Ester Precursors

Conversion of ethyl 2,4-dimethyloxazole-5-carboxylate:

Ethyl ester (1 eq) + KOH (2.5 eq) → Carboxylic acid

Conditions:

- Solvent: Dioxane/water (1:1)

- Temperature: Reflux (3 hours)

- Yield: 99%

Table 1: Comparative Analysis of Oxazole Acid Synthesis Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantage |

|---|---|---|---|---|

| Van Leusen | 87 | 98.5 | 4 h | Single-step cyclization |

| Triphosgene | 52 | 97.2 | 6 h | Broad substrate tolerance |

| Ester Hydrolysis | 99 | 99.1 | 3 h | High scalability |

Amidation Strategies

The carboxylic acid intermediate undergoes amidation with 3-chloro-2-methylaniline through three principal routes:

Acyl Chloride Method

2,4-Dimethyloxazole-5-carbonyl chloride + 3-Chloro-2-methylaniline → Target compound

Activation conditions:

Direct Coupling Using Carbodiimides

Oxazole acid (1 eq) + EDC/HOBt (1.2 eq) + Amine (1.5 eq)

Optimized conditions:

Microwave-Assisted Synthesis

Recent developments show improved efficiency:

Reactants + TBTU (1.1 eq) in DMF

Microwave conditions:

- Power: 300 W

- Temperature: 100°C

- Time: 20 minutes

- Yield: 89%

Table 2: Amidation Method Performance Metrics

| Parameter | Acyl Chloride | Carbodiimide | Microwave |

|---|---|---|---|

| Typical Yield (%) | 82 | 78 | 89 |

| Reaction Time | 14 h | 24 h | 20 min |

| Purification Method | Recrystallization | Column | HPLC |

| Scalability | Industrial | Lab-scale | Pilot-scale |

Structural Characterization Data

Critical spectroscopic features confirm successful synthesis:

1H NMR (400 MHz, DMSO-d6):

- δ 8.37 (s, 1H, oxazole CH)

- δ 7.47-7.40 (m, 3H, aromatic)

- δ 4.04 (s, 3H, N-CH3)

- δ 2.42 (s, 3H, C-CH3)

- δ 2.38 (s, 3H, Ar-CH3)

13C NMR (101 MHz, DMSO-d6):

- 164.5 ppm (C=O)

- 151.1 ppm (oxazole C2)

- 137.6 ppm (quaternary aromatic C)

- 22.9 ppm (CH2 groups)

- 10.6 ppm (CH3 groups)

HRMS (ESI+):

Process Optimization

Recent advances address key challenges in the synthesis:

Solvent System Optimization

Catalytic Enhancements

Purification Protocols

- Recrystallization solvent optimization:

Industrial-Scale Considerations

For kilogram-scale production:

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to the oxazole structure. A series of novel 1,3-oxazole derivatives were synthesized and evaluated against the NCI-60 human tumor cell lines. These compounds exhibited promising growth inhibitory properties, particularly against leukemia cell lines, with some showing GI50 values in the low micromolar range. The structural modifications on the oxazole core were critical for enhancing their cytotoxicity .

Table 1: Anticancer Activity of Oxazole Derivatives

| Compound | Mean GI50 (nM) | Cell Line Targeted |

|---|---|---|

| 1 | 48.8 | Leukemia |

| 2 | 44.7 | Leukemia |

| 3 | 93.5 | Various |

Antibacterial Properties

In vitro studies have demonstrated that related oxazole compounds possess significant antibacterial activity against strains such as Staphylococcus aureus and Chromobacterium violaceum. The zones of inhibition were measured and compared to standard antibiotics, indicating that these compounds could serve as potential antibacterial agents .

Table 2: Antibacterial Activity of Related Compounds

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| A | 20.5 | Staphylococcus aureus |

| B | 17.0 | Chromobacterium violaceum |

Herbicidal Activity

N-(3-chloro-2-methylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide has potential applications in herbicide formulations. Research indicates that oxazole derivatives can be effective in controlling weed species due to their ability to inhibit specific biochemical pathways in plants .

Case Study: Herbicidal Efficacy

A study focused on the efficacy of oxazole-based herbicides demonstrated significant control over various weed species when applied at recommended dosages. The results showed improved crop yield and reduced competition from unwanted flora.

Mode of Action in Cancer Cells

The mechanism by which oxazole derivatives exert their anticancer effects involves the inhibition of tubulin polymerization, leading to disrupted microtubule dynamics within cancer cells. This disruption is critical for cancer cell division and survival .

Antibacterial Mechanism

The antibacterial action is believed to stem from the interference with bacterial cell wall synthesis and function, although specific pathways remain an area for further investigation.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications in Heterocyclic Cores

The 1,3-oxazole ring in the target compound is a common feature among analogs, but substitutions and alternative heterocycles significantly alter properties:

Key Observations :

- Triazoles, for instance, may enhance metabolic stability due to reduced susceptibility to oxidation .

- Methoxy groups (e.g., ) introduce electron-donating effects, which could modulate receptor binding.

Comparison :

Metabolic and Pharmacokinetic Considerations

discusses N-demethylation as a major metabolic pathway for 4(5)-(3,3-dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC), mediated by liver microsomal enzymes .

Biological Activity

N-(3-chloro-2-methylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide is a compound belonging to the oxazole family, which has been investigated for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes existing research findings on its biological activity, including case studies and data tables that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The compound is characterized by the presence of a chloro-substituted aromatic ring and an oxazole ring, which contribute to its biological activity. The molecular formula is , and it has a molecular weight of 281.72 g/mol.

Anticancer Activity

Research has shown that compounds within the oxazole class exhibit significant anticancer properties. A study evaluated a series of 1,3-oxazole sulfonamides against the NCI-60 human tumor cell lines, revealing promising growth inhibitory effects. Notably, derivatives with halogen substitutions demonstrated enhanced potency against leukemia cell lines:

| Compound | Mean GI50 (nM) | Cell Line Sensitivity |

|---|---|---|

| 16 | 48.8 | Leukemia |

| 20 | 44.7 | Leukemia |

| 62 | 3.92 | Various Tumors |

These compounds exhibited GI50 values in the low micromolar to nanomolar range, indicating their potential as effective anticancer agents .

The mechanism by which these compounds exert their effects primarily involves the inhibition of tubulin polymerization. In vitro studies have shown that they bind to tubulin and induce microtubule depolymerization, which is critical for disrupting cancer cell division and proliferation .

Antimicrobial Activity

In addition to anticancer properties, derivatives of oxazoles have also been studied for their antimicrobial effects. Some studies have reported that oxazole derivatives display activity against various bacterial strains, including resistant strains:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 21c | M. tuberculosis | 4–8 |

| 30 | Clostridium difficile | 0.003–0.03 |

| 31a | Neisseria gonorrhoeae | 0.03–0.125 |

These findings suggest that modifications in the chemical structure can lead to significant variations in antimicrobial efficacy .

Case Study 1: Anticancer Efficacy

In a preclinical trial involving a new series of oxazole derivatives, compound 16 was highlighted for its exceptional growth inhibition across multiple leukemia cell lines. The study employed a dose-response assay that confirmed its effectiveness at low concentrations, supporting further development as a potential therapeutic agent against leukemia .

Case Study 2: Antimicrobial Resistance

Another study focused on the antimicrobial properties of oxazole derivatives against drug-resistant strains of M. tuberculosis. The results indicated that certain structural modifications led to enhanced activity compared to standard treatments like isoniazid, suggesting that these compounds could be developed into new antibiotics .

Q & A

Q. What synthetic methodologies are most effective for preparing N-(3-chloro-2-methylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the oxazole ring via cyclization of precursors like acyl chlorides or esters under reflux conditions (e.g., ethanol or DMF at 80–100°C).

- Step 2 : Coupling the oxazole intermediate with 3-chloro-2-methylaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%).

- Key Data :

| Parameter | Condition |

|---|---|

| Reaction Solvent | Dimethylformamide (DMF) |

| Temperature | 80–100°C (reflux) |

| Coupling Agent | EDC/HOBt |

| Yield | 60–75% after purification |

Q. How is the structural integrity of this compound validated in academic research?

- Methodological Answer : A combination of spectroscopic and crystallographic techniques is used:

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., oxazole protons at δ 8.1–8.3 ppm; methyl groups at δ 2.1–2.5 ppm). 2D techniques (HSQC, HMBC) resolve ambiguities in aromatic regions .

- X-ray Crystallography : SHELX software refines crystal structures, confirming bond lengths (e.g., C=O at 1.21 Å) and dihedral angles between the oxazole and phenyl moieties .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 319.12) .

Q. What preliminary biological assays are recommended to assess its bioactivity?

- Methodological Answer :

- In Vitro Screening :

- Kinase Inhibition : Use ADP-Glo™ assays to test inhibition against Src/Abl kinases, inspired by structurally related carboxamides (e.g., BMS-354825 in ).

- Ion Channel Modulation : Fluorescence-based FLIPR assays evaluate sodium channel blockade (e.g., HEK293 cells expressing Nav1.7 channels) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., K562 leukemia cells) at concentrations 1–100 µM .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproduct formation?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters (solvent polarity, catalyst loading) using Taguchi methods. For example, replacing DMF with THF increases regioselectivity by 15% .

- Real-Time Monitoring : Use inline FTIR or HPLC to track intermediate formation and adjust reaction kinetics .

- Byproduct Analysis : LC-MS identifies common impurities (e.g., unreacted aniline), addressed via gradient elution in purification .

Q. How to resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Dynamic NMR : Resolve rotational isomers of the carboxamide group by acquiring spectra at variable temperatures (e.g., 25°C to −40°C) .

- Computational Validation : Compare experimental ¹³C shifts with DFT-calculated values (e.g., Gaussian 16, B3LYP/6-31G* basis set) to confirm assignments .

- Crystallographic Cross-Validation : Overlay X-ray-derived torsion angles with NOESY correlations to validate spatial arrangements .

Q. What mechanistic studies are recommended to explore its mode of action?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with Abl kinase (PDB: 2HYY). Key residues (e.g., Thr315, Glu286) may form hydrogen bonds with the carboxamide .

- Site-Directed Mutagenesis : Engineer kinase mutants (e.g., T315I) to test resistance profiles in cellular assays .

- Metabolite Profiling : LC-HRMS identifies oxidative metabolites (e.g., hydroxylation at the methyl group) in hepatocyte models .

Q. How to address challenges in crystallizing this compound for structural studies?

- Methodological Answer :

- Crystallization Screens : Use 96-well plates with sparse matrix screens (e.g., Hampton Research Crystal Screen HT) to identify optimal conditions (e.g., 20% PEG 3350, pH 6.5) .

- Twinning Mitigation : For twinned crystals, apply SHELXL’s TWIN/BASF commands during refinement to deconvolute overlapping reflections .

- Low-Temperature Data Collection : Collect data at 100 K to improve resolution (<1.0 Å) and reduce thermal motion artifacts .

Q. What strategies enhance structure-activity relationship (SAR) studies for improved bioactivity?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace 3-chloro with fluoro; vary oxazole methyl groups) and test against kinase panels .

- Free-Wilson Analysis : Quantify contributions of substituents to activity (e.g., 3-chloro group contributes 2.3 pIC50 units) .

- Pharmacophore Modeling : Map electrostatic/hydrophobic features using MOE software to guide lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.